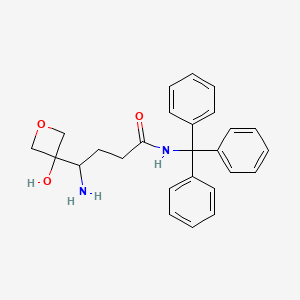
3-Pyrrolidin-2-yloxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidin-2-yloxetan-3-ol is a heterocyclic compound that features both pyrrolidine and oxetane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-yloxetan-3-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can yield the desired product through a ring-opening and subsequent cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidin-2-yloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-Pyrrolidin-2-yloxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a building block in drug design, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidin-2-yloxetan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Oxetane: Contains only the oxetane ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
3-Pyrrolidin-2-yloxetan-3-ol is unique due to the presence of both pyrrolidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-pyrrolidin-2-yloxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(4-10-5-7)6-2-1-3-8-6/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJUGDBPJHEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053322.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
![tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate](/img/structure/B8053340.png)



![3-[1-Amino-2-(1-tritylimidazol-4-yl)ethyl]oxetan-3-ol](/img/structure/B8053371.png)
![tert-butyl N-[5-amino-5-(3-hydroxyoxetan-3-yl)pentyl]carbamate](/img/structure/B8053376.png)




